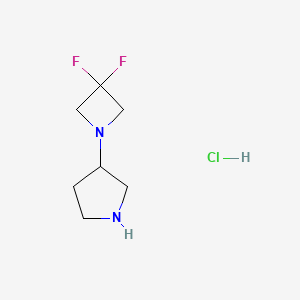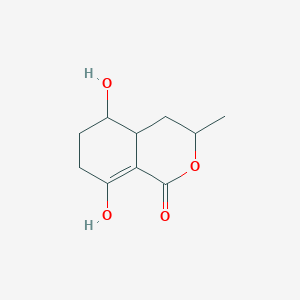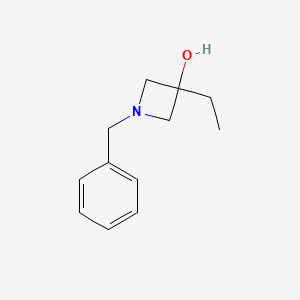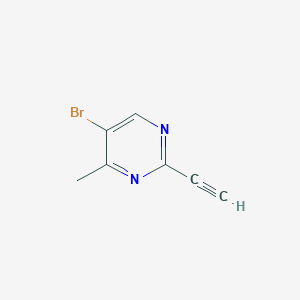
5-Bromo-2-ethynyl-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethynyl-4-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position, an ethynyl group at the 2-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-4-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyrimidine.
Ethynylation Reaction: The ethynyl group is introduced at the 2-position through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed under mild conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The ethynyl group at the 2-position can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used in substitution and coupling reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed:
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with aryl or vinyl halides.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biological Probes: Used in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynyl-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or proteins, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules. These interactions can influence the molecular pathways and biological processes in which the compound is involved.
Comparison with Similar Compounds
5-Bromo-2-methylpyrimidine: Lacks the ethynyl group at the 2-position.
2-Ethynyl-4-methylpyrimidine: Lacks the bromine atom at the 5-position.
5-Ethynyl-2-methylpyrimidine: Lacks the bromine atom at the 5-position and has the ethynyl group at the 5-position instead of the 2-position.
Uniqueness:
5-Bromo-2-ethynyl-4-methylpyrimidine: is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H5BrN2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
5-bromo-2-ethynyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3 |
InChI Key |
MCXCWHUERKVENI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1Br)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


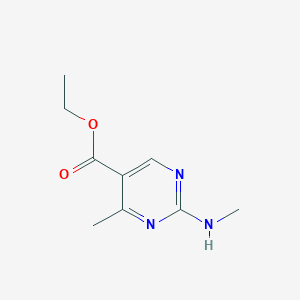
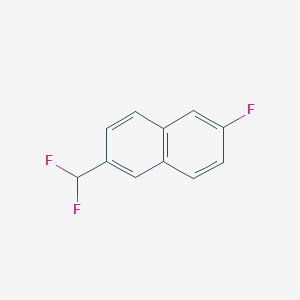
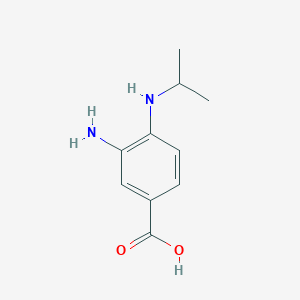

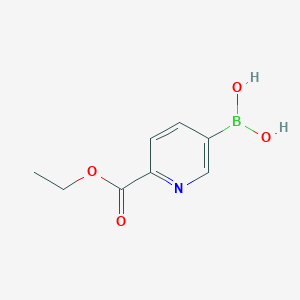
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
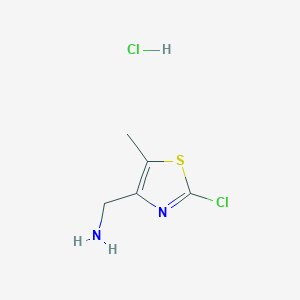
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

